Guvacoline hydrochloride

Muscarinic Acetylcholine Receptor Agonists Structure-Activity Relationship (SAR) Functional Pharmacology

Guvacoline HCl is the N-demethyl analog of arecoline. Its distinct lack of N-methylation results in up to 15-fold lower potency versus arecoline. This is essential for SAR studies of mAChR activation, for nuanced cholinergic response in ileal/atrial assays, and as a scaffold for conformationally restricted, M1-selective ligands for CNS research.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 6197-39-3
Cat. No. B1663003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuvacoline hydrochloride
CAS6197-39-3
SynonymsGuvacine HCl;  Guvacoline hydrochloride;  Norarecoline HCl;  Norarecoline hydrochloride.; 1,2,5,6-Tetrahydro-3-pyridinecarboxylic acid methyl ester hydrochloride
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CCCNC1.Cl
InChIInChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H
InChIKeyZWALOEQHJRUTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Norarecoline Hydrochloride: A Pyridine Alkaloid Muscarinic Agonist for Differentiated Research Applications


Norarecoline hydrochloride (CAS 6197-39-3), also known as guvacoline hydrochloride, is a pyridine alkaloid isolated from Areca triandra that functions as a full agonist at atrial and ileal muscarinic acetylcholine receptors (mAChRs) [1]. The compound is the N-demethyl analog of the more widely studied arecoline and serves as a key scaffold in the design of conformationally restricted muscarinic ligands with subtype-selective properties [2]. Its unique structural features—specifically the absence of N-methylation—underpin distinct pharmacological characteristics that differentiate it from its methylated congener and other in-class agonists, making it a valuable tool for probing structure-activity relationships and developing M1-preferring agents for CNS applications [3].

Why Generic Substitution of Norarecoline Hydrochloride Is Not Advisable: Key Structural and Pharmacological Distinctions


Norarecoline hydrochloride cannot be generically substituted with its close structural analog arecoline or other muscarinic agonists without fundamentally altering experimental outcomes. The presence or absence of the N-methyl group dictates not only a marked difference in potency—with arecoline exhibiting up to 15-fold greater potency than norarecoline in functional assays [1]—but also influences the compound's ability to serve as a scaffold for developing conformationally restricted bioisosteres with distinct receptor subtype selectivity profiles [2]. Furthermore, norarecoline's lower potency and partial agonist characteristics in certain tissue contexts may offer advantages in studies where full, robust agonism is confounding or where fine modulation of cholinergic tone is required [3]. These differentiating features necessitate the use of this specific compound, rather than a less-defined or alternative in-class agonist, for reproducible and interpretable research.

Quantitative Evidence Guide: Direct Comparisons of Norarecoline Hydrochloride Against Closest Analogs


Reduced Potency Compared to Arecoline: A 15-Fold Difference in Functional Agonism

Norarecoline (guvacoline) acts as a full agonist at atrial and ileal muscarinic receptors, but its potency is substantially lower than its N-methylated analog, arecoline. In isolated rat tissue preparations (ileum and electrically paced left atria), arecoline was clearly more potent, with a difference quantified as up to 15-fold [1]. The functional agonist activity (pD2) for this series of N-substituted guvacine esters ranged from 6.09 to 8.07 [1].

Muscarinic Acetylcholine Receptor Agonists Structure-Activity Relationship (SAR) Functional Pharmacology

Distinct Functional Profile: Partial Agonism of Bioisosteres and Implications for Receptor Modulation

Norarecoline and arecoline serve as parent scaffolds for conformationally restricted bioisosteres, but the resulting ligands exhibit distinct functional profiles. The bioisostere of norarecoline, O-Me-THPO, and the bioisostere of arecoline, O,5-di-Me-THPO, both show partial agonist effects at muscarinic receptors, but their relative affinities for M1 and M2 receptor sites are similar, indicating a class-level property [1]. Crucially, specific derivatives within the norarecoline bioisostere series (e.g., compound 2d) were found to be M1-selective partial agonists, demonstrating that the norarecoline scaffold can be engineered for subtype selectivity [2].

Muscarinic Receptor Subtypes Partial Agonism Conformational Restriction

High Purity and Analytical Characterization for Reproducible In Vitro Studies

Commercially available Norarecoline Hydrochloride is characterized by a high degree of purity, with vendors reporting HPLC purity of ≥98% or even 99.94% for specific batches, ensuring reliable and reproducible results in biological assays . This level of analytical characterization is critical for minimizing off-target effects from impurities and for accurate quantitative structure-activity relationship (QSAR) studies.

Analytical Chemistry Quality Control In Vitro Pharmacology

Optimal Research and Industrial Application Scenarios for Norarecoline Hydrochloride


Structure-Activity Relationship (SAR) Studies of Muscarinic Agonists

Given its well-defined potency reduction relative to arecoline (up to 15-fold [1]), Norarecoline Hydrochloride is an essential tool compound for SAR investigations focused on the role of the N-methyl group in mAChR activation. Researchers can use it as a reference point to compare the effects of various N-substitutions on functional activity and binding affinity, as established in the seminal work by Wolf-Pflugmann et al. [1].

Development of M1-Selective Partial Agonists for CNS Disorders

Norarecoline serves as a privileged scaffold for the design of conformationally restricted, M1-selective partial agonists with potential therapeutic application in Alzheimer's disease and cognitive disorders [1]. Studies by Bräuner-Osborne et al. demonstrate that annulated heterocyclic bioisosteres of norarecoline can be engineered to exhibit M1 selectivity, a property not readily achieved with the parent arecoline scaffold [1]. This makes norarecoline hydrochloride a critical starting point for medicinal chemistry programs targeting cholinergic dysfunction.

Comparative Functional Pharmacology in Ex Vivo Tissue Preparations

Norarecoline Hydrochloride is validated for use in classic ex vivo pharmacological assays, such as the rat ileum and electrically paced left atria, where it acts as a full agonist [1]. Its lower potency compared to arecoline makes it a useful agonist for studying systems where a less robust or more nuanced cholinergic response is desirable, or for exploring differences in receptor reserve and coupling efficiency between tissues [1].

Analytical Reference Standard for Natural Product Research

As a naturally occurring pyridine alkaloid from Areca triandra, Norarecoline Hydrochloride is utilized as an analytical reference standard for the identification and quantification of guvacoline in plant extracts and for studying its metabolic fate, including its role as a precursor to N-nitrosoguvacoline [1]. Its high commercial purity (≥98% ) supports its use in rigorous analytical methods like HPLC and LC-MS.

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